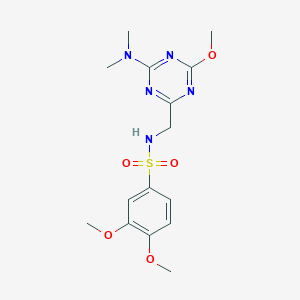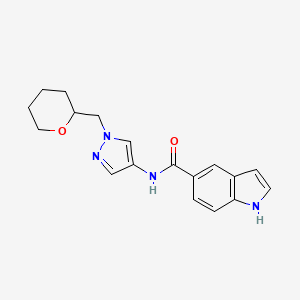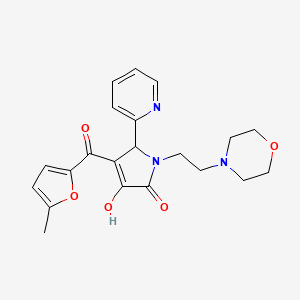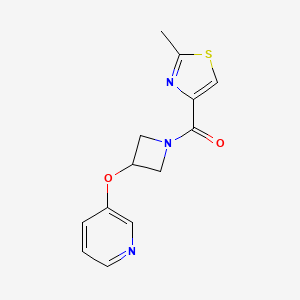
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with dimethylamino groups and methoxy groups are often used in various fields such as medicine, chemistry, and materials science due to their unique properties . They can act as catalysts, intermediates in chemical reactions, or have potential applications in nonlinear optical materials .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like alkylation, esterification, or oxidation . The specific synthesis process would depend on the exact structure of the compound and the starting materials used.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray diffraction, NMR spectroscopy, and infrared spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
Compounds with dimethylamino and methoxy groups can participate in a variety of chemical reactions. They can act as nucleophiles, bases, or catalysts in reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. These might include measuring its melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
1. Terahertz (THz) Wave Generation and Detection This compound has been reported to have applications in the generation and detection of terahertz (THz) waves . THz waves have high frequency and short pulse, which can reach femtosecond level. These characteristics make terahertz technology have great scientific value and broad application prospects in the fields of medical imaging, security detection, broadband communication, spectroscopy, astronomy, national defense, and military .
Nonlinear Optical (NLO) Applications
The compound is one of the most important organic nonlinear optical (NLO) materials . Its chemical structure leads to extremely high nonlinear optical properties for its crystals . It has been widely applied in the frequency conversion .
Light-Matter Coupling
The compound has been used in light-matter coupling applications . This involves the interaction between light and matter, which is a fundamental concept in the field of quantum optics.
Microcrystal Growth
The compound has been used in the growth of microcrystals . Microcrystalline materials generally exhibit superior physical and/or chemical properties due to higher ordered distribution of the molecules or atoms .
Synchrotron Radiation Analysis
The compound has been used in synchrotron radiation analysis . This is a type of electromagnetic radiation that is produced by the acceleration of charged particles within a magnetic field.
Hirshfeld Surface Studies
The compound has been used in Hirshfeld surface studies . This is a method used to study the types and contribution ratios of intermolecular interactions .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5S/c1-20(2)14-17-13(18-15(19-14)25-5)9-16-26(21,22)10-6-7-11(23-3)12(8-10)24-4/h6-8,16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRAZHQKEINGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2996675.png)



![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2996681.png)

![2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2996683.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2996685.png)

